molecular formula C10H18OS B12737561 S-Prenyl thioisopentanoate CAS No. 75631-91-3

S-Prenyl thioisopentanoate

Cat. No.: B12737561
CAS No.: 75631-91-3
M. Wt: 186.32 g/mol
InChI Key: XRSCNXJBNPBYOO-UHFFFAOYSA-N
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Description

S-Prenyl thioisopentanoate is a chemical compound with the molecular formula C10H18OS. It is characterized by the presence of a prenyl group attached to a thioisopentanoate moiety. Prenylation, the attachment of prenyl groups to molecules, is a significant biochemical modification that influences the biological activity and properties of various compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-Prenyl thioisopentanoate typically involves the prenylation of thioisopentanoate. This can be achieved through the reaction of thioisopentanoate with prenyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

S-Prenyl thioisopentanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioisopentanoate moiety to a thiol group.

    Substitution: Nucleophilic substitution reactions can replace the prenyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like thiols, amines, or halides can be employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted thioisopentanoates depending on the nucleophile used.

Scientific Research Applications

S-Prenyl thioisopentanoate has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its role in prenylation, a post-translational modification of proteins that affects their localization and function.

    Medicine: Research explores its potential therapeutic applications, including its role in modulating protein functions and signaling pathways.

    Industry: this compound is utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of S-Prenyl thioisopentanoate involves its role in prenylation, where it transfers prenyl groups to target molecules. This modification can alter the molecular targets’ localization, stability, and interactions within the cell. Prenylation is crucial for the function of various proteins, particularly small GTPases involved in cellular signaling, vesicular trafficking, and cytoskeletal dynamics.

Comparison with Similar Compounds

Similar Compounds

    Farnesyl thioisopentanoate: Contains a farnesyl group instead of a prenyl group.

    Geranylgeranyl thioisopentanoate: Contains a geranylgeranyl group.

    Prenylated flavonoids: Compounds with a prenyl group attached to a flavonoid structure.

Uniqueness

S-Prenyl thioisopentanoate is unique due to its specific prenyl group attachment, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry.

Properties

CAS No.

75631-91-3

Molecular Formula

C10H18OS

Molecular Weight

186.32 g/mol

IUPAC Name

S-(3-methylbut-2-enyl) 3-methylbutanethioate

InChI

InChI=1S/C10H18OS/c1-8(2)5-6-12-10(11)7-9(3)4/h5,9H,6-7H2,1-4H3

InChI Key

XRSCNXJBNPBYOO-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)SCC=C(C)C

Origin of Product

United States

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